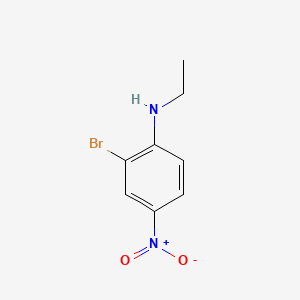

2-Bromo-N-ethyl-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-N-ethyl-4-nitroaniline is a yellow solid . It is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives, which exhibit antibacterial and antifungal activity against a variety of microorganisms in vitro .

Synthesis Analysis

The synthesis of 2-Bromo-N-ethyl-4-nitroaniline involves several steps . The first step is nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products .Molecular Structure Analysis

The molecular formula of 2-Bromo-N-ethyl-4-nitroaniline is C8H9BrN2O2 . It has an average mass of 245.073 Da and a monoisotopic mass of 243.984726 Da .Chemical Reactions Analysis

2-Bromo-4-nitroaniline is used as a reagent in the synthesis of novel tetrahydrothienopyridopyrimidine derivatives . The nitro group in the compound plays a crucial role in directing the bromination .Physical And Chemical Properties Analysis

2-Bromo-N-ethyl-4-nitroaniline is a yellow solid . It has a density of 1.6±0.1 g/cm3, a boiling point of 338.5±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 54.7±0.3 cm3 .科学的研究の応用

Phase Equilibria and Crystallization Studies

Research has explored the phase equilibria and crystallization behavior of systems involving compounds structurally related to 2-Bromo-N-ethyl-4-nitroaniline, such as the urea–4-bromo-2-nitroaniline system. These studies have demonstrated the formation of eutectic and monotectic compositions, providing insight into the miscibility and critical temperatures of such mixtures. The analysis involved determining the enthalpies of fusion for the components and various thermodynamic parameters, enhancing our understanding of their solid–liquid interfacial energies and microstructural changes during phase transitions (Reddi et al., 2012).

Green Synthesis and Chemical Reactions

Another facet of research on related compounds includes the green synthesis of Schiff base compounds, such as 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol, through a solvent-free mechanochemical method. This approach emphasizes environmentally friendly synthesis methods that could potentially be applied to the synthesis of compounds like 2-Bromo-N-ethyl-4-nitroaniline. The synthesized compounds have shown potential applications in medicinal and agricultural fields due to their urease inhibitory activity and antioxidant properties (Zulfiqar et al., 2020).

Thermodynamic Modeling and Solubility Studies

The solubility and thermodynamic behavior of nitroaniline derivatives have been extensively studied, providing insights into the purification processes and theoretical understanding of these compounds. Investigations into the solubility of 2-methyl-4-nitroaniline in various solvents and the corresponding thermodynamic models offer valuable information for optimizing the separation processes of isomeric mixtures, which could be relevant for handling 2-Bromo-N-ethyl-4-nitroaniline (Li et al., 2016).

Synthesis and Application in Organic Chemistry

Synthesis methods for related compounds, such as 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, showcase the potential routes and chemical transformations applicable to 2-Bromo-N-ethyl-4-nitroaniline. These methods, including diazotization and Sandmeyer reactions, are crucial for the development of novel organic compounds and intermediates used in various chemical industries (Xu, 2006).

Fluorescent Sensor Development

The development of novel fluorescent sensors based on molecularly imprinted poly(ionic liquid) for the detection of nitroaniline derivatives in water highlights the potential application of 2-Bromo-N-ethyl-4-nitroaniline in environmental monitoring and safety. Such sensors offer high sensitivity, selectivity, and rapid detection capabilities, which are essential for tracking pollutants and hazardous substances in water sources (Xie et al., 2020).

Safety And Hazards

When handling 2-Bromo-N-ethyl-4-nitroaniline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

特性

IUPAC Name |

2-bromo-N-ethyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-10-8-4-3-6(11(12)13)5-7(8)9/h3-5,10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXMCUACVIEWKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656335 |

Source

|

| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-ethyl-4-nitroaniline | |

CAS RN |

108485-08-1 |

Source

|

| Record name | 2-Bromo-N-ethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-hydroxyfuro[3,2-c]pyridine-2-carboxylate](/img/structure/B599844.png)

![4-hydroxy-2H-benzo[h]chromen-2-one](/img/structure/B599864.png)